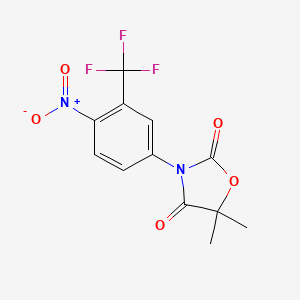
5,5-Dimethyl-3-(4-nitro-3-trifluoromethyl-phenyl)-oxazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-3-(4-nitro-3-trifluoromethyl-phenyl)-oxazolidine-2,4-dione involves several steps:
Formation of the oxazolidine ring: This is typically achieved through the cyclization of an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the nitro group: Nitration of the aromatic ring is carried out using a mixture of concentrated nitric and sulfuric acids.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods
Industrial production of nilutamide follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-3-(4-nitro-3-trifluoromethyl-phenyl)-oxazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophilic reagents such as amines or thiols under basic conditions.
Major Products
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5,5-Dimethyl-3-(4-nitro-3-trifluoromethyl-phenyl)-oxazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a model compound in studies of anti-androgenic activity and receptor binding.
Biology: Investigated for its effects on androgen receptor signaling pathways.
Medicine: Primarily used in the treatment of metastatic prostate cancer.
Industry: Employed in the development of anti-androgenic drugs and related pharmaceuticals.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-3-(4-nitro-3-trifluoromethyl-phenyl)-oxazolidine-2,4-dione involves:
Blocking androgen receptors: It binds to androgen receptors, preventing androgens from activating these receptors.
Inhibition of androgen-dependent cell growth: By blocking androgen receptors, it inhibits the growth of cancer cells that rely on androgens for proliferation.
Comparison with Similar Compounds
Similar Compounds
Flutamide: Another non-steroidal anti-androgen used in the treatment of prostate cancer.
Bicalutamide: A more potent anti-androgen with a similar mechanism of action.
Uniqueness
5,5-Dimethyl-3-(4-nitro-3-trifluoromethyl-phenyl)-oxazolidine-2,4-dione is unique due to its specific chemical structure, which provides a distinct binding affinity and selectivity for androgen receptors compared to other anti-androgens .
Properties
CAS No. |
65274-43-3 |
|---|---|
Molecular Formula |
C12H9F3N2O5 |
Molecular Weight |
318.20 g/mol |
IUPAC Name |
5,5-dimethyl-3-[4-nitro-3-(trifluoromethyl)phenyl]-1,3-oxazolidine-2,4-dione |
InChI |
InChI=1S/C12H9F3N2O5/c1-11(2)9(18)16(10(19)22-11)6-3-4-8(17(20)21)7(5-6)12(13,14)15/h3-5H,1-2H3 |
InChI Key |
MBNBTWQREMEDQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)N(C(=O)O1)C2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-9-octadecenamide](/img/structure/B15190961.png)
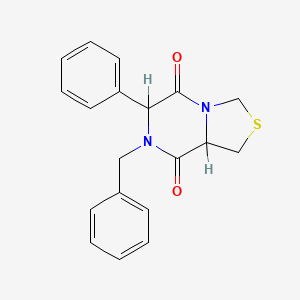
![Calcium;dioxido(oxo)silane;trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane](/img/structure/B15190973.png)
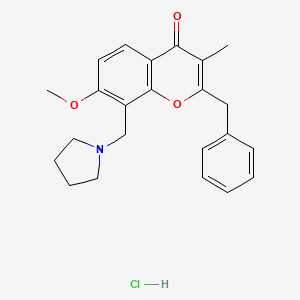

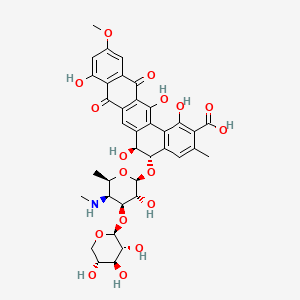
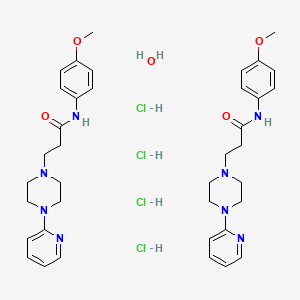
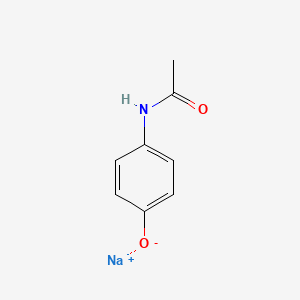
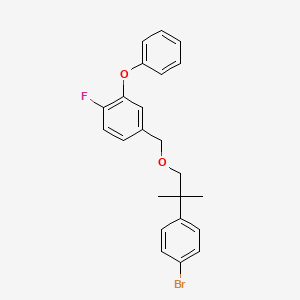
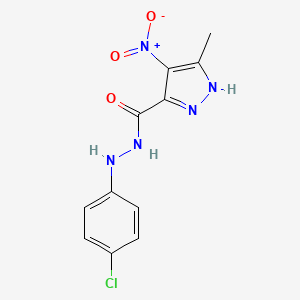
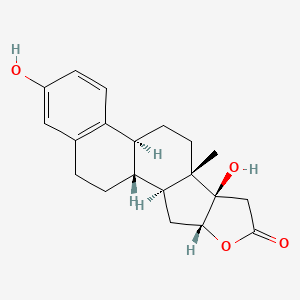
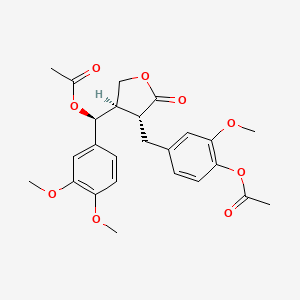
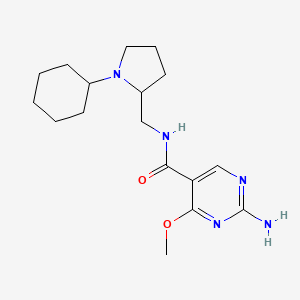
![(E)-but-2-enedioic acid;4-(8-chloro-6H-benzo[c][1,5]benzoxathiepin-6-yl)-1-methylpiperidine](/img/structure/B15191047.png)
